molecular formula C17H14F3N3O3S B030826 4'-Hydroxycelecoxib CAS No. 170571-00-3

4'-Hydroxycelecoxib

Cat. No. B030826
CAS RN: 170571-00-3
M. Wt: 397.4 g/mol
InChI Key: ICRSYPPLGADZKA-UHFFFAOYSA-N
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Description

The primary alcohol metabolite of celecoxib is a significant compound in the metabolic pathway of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). Celecoxib is known for its selective inhibition of cyclooxygenase-2 (COX-2), which provides anti-inflammatory, analgesic, and antipyretic properties. The primary alcohol metabolite is formed through the hydroxylation of celecoxib, primarily mediated by the cytochrome P450 2C9 enzyme .

Scientific Research Applications

The primary alcohol metabolite of celecoxib has several scientific research applications:

    Pharmacokinetic Studies: Used to study the metabolism and elimination of celecoxib in the body.

    Drug Interaction Studies: Helps in understanding the interactions between celecoxib and other drugs metabolized by cytochrome P450 enzymes.

    Toxicology Studies: Used to assess the potential toxic effects of celecoxib and its metabolites.

    Biomarker Development: Serves as a biomarker for monitoring celecoxib therapy and ensuring patient compliance.

Mechanism of Action

The primary alcohol metabolite of celecoxib exerts its effects through the inhibition of cyclooxygenase-2 (COX-2). This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. The metabolite itself is not a potent inhibitor of COX-2 but contributes to the overall pharmacological profile of celecoxib through its metabolic conversion .

Safety and Hazards

The safety data sheet for 4’-Hydroxycelecoxib indicates that it may pose reproductive hazards and may cause harm to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

4’-Hydroxycelecoxib, like its parent compound celecoxib, is believed to inhibit the cyclooxygenase-2 (COX-2) enzyme . This enzyme is key in prostaglandin biosynthesis, a process that plays a significant role in inflammation and pain. By inhibiting COX-2, 4’-Hydroxycelecoxib can help reduce inflammation and pain .

Cellular Effects

The cellular effects of 4’-Hydroxycelecoxib are likely similar to those of celecoxib, given their structural similarity and shared target (COX-2). Celecoxib has been shown to inhibit cell cycle progression and increase the expression of cell cycle inhibitors . It’s plausible that 4’-Hydroxycelecoxib may have similar effects on cell function.

Molecular Mechanism

The molecular mechanism of 4’-Hydroxycelecoxib likely involves the inhibition of the COX-2 enzyme, similar to celecoxib . This inhibition can lead to a decrease in the production of prostaglandins, which are involved in inflammation and pain signaling.

Dosage Effects in Animal Models

Celecoxib has been studied extensively in animal models, and it’s likely that 4’-Hydroxycelecoxib, as a metabolite, would exhibit similar effects at comparable dosages .

Metabolic Pathways

4’-Hydroxycelecoxib is a product of the metabolic pathway involving the CYP2C9 isoenzyme . Celecoxib is metabolized primarily through methyl hydroxylation to form 4’-Hydroxycelecoxib .

Transport and Distribution

Celecoxib is known to be extensively protein-bound, primarily to plasma albumin, which could influence the distribution of its metabolites, including 4’-Hydroxycelecoxib .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the primary alcohol metabolite of celecoxib involves the hydroxylation of the parent compound, celecoxib. This reaction is typically catalyzed by the cytochrome P450 2C9 enzyme. The process can be carried out in vitro using liver microsomes or recombinant enzymes. The reaction conditions generally include a suitable buffer system, cofactors such as NADPH, and the presence of the enzyme .

Industrial Production Methods

Industrial production of the primary alcohol metabolite of celecoxib is not commonly practiced due to its role as a metabolite rather than a primary therapeutic agent. the synthesis can be scaled up using bioreactors containing recombinant cytochrome P450 2C9 enzymes. The reaction conditions are optimized to ensure maximum yield and purity of the metabolite .

Chemical Reactions Analysis

Types of Reactions

The primary alcohol metabolite of celecoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Carboxylic Acid Metabolite: Formed through the oxidation of the primary alcohol.

    Parent Compound: Formed through the reduction of the primary alcohol.

    Various Derivatives: Formed through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary alcohol metabolite of celecoxib is unique due to its specific metabolic pathway involving cytochrome P450 2C9. Unlike other COX-2 inhibitors, celecoxib undergoes extensive metabolism to form multiple metabolites, including the primary alcohol metabolite. This contributes to its distinct pharmacokinetic and pharmacodynamic profile .

properties

IUPAC Name

4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRSYPPLGADZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432707
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170571-00-3
Record name 4'-Hydroxycelecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170571003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycelecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DIW8DT7Q3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxycelecoxib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013995
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Hydroxy Celecoxib relate to Celecoxib in terms of metabolism?

A: Hydroxy Celecoxib is the primary metabolite of Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Studies using human liver microsomes demonstrate that Celecoxib undergoes metabolic conversion primarily through hydroxylation, resulting in the formation of Hydroxy Celecoxib. [, ] This biotransformation is mainly facilitated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform, with CYP3A4 playing a lesser role. [, ]

Q2: Do genetic variations in CYP2C9 affect the metabolism of Celecoxib and the formation of Hydroxy Celecoxib?

A: Yes, individuals with specific genetic variations in the CYP2C9 gene, particularly the CYP2C93 allele (Ile359Leu), exhibit significantly altered Celecoxib pharmacokinetics. [] Homozygous carriers of the CYP2C93/3 genotype display notably reduced oral clearance of Celecoxib, leading to higher drug exposure compared to individuals with the wild-type CYP2C91/1 genotype. [] This altered metabolic rate directly impacts the formation and concentration of Hydroxy Celecoxib. Carriers of the CYP2C93 allele, both heterozygous and homozygous, show decreased concentrations of Hydroxy Celecoxib, further highlighting the influence of CYP2C9 polymorphisms on Celecoxib metabolism. []

Q3: Could there be potential drug interactions related to Celecoxib and its metabolism to Hydroxy Celecoxib?

A: Research indicates that Celecoxib can potentially interfere with the metabolism of drugs metabolized by CYP2C9 and CYP2D6. [] Notably, Celecoxib exhibits significant inhibition of diclofenac hydroxylation (CYP2C9 substrate) and bufuralol hydroxylation (CYP2D6 substrate) in vitro. [] This suggests that co-administration of Celecoxib with medications primarily metabolized by CYP2C9 or CYP2D6 could lead to altered drug levels and potential therapeutic consequences.

Q4: What analytical techniques are commonly employed to study Hydroxy Celecoxib?

A: High-performance liquid chromatography (HPLC) is a frequently used method for quantifying Hydroxy Celecoxib concentrations in biological samples. [] This technique enables researchers to study the formation and clearance of Hydroxy Celecoxib, providing valuable insights into the pharmacokinetic profile of this metabolite.

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